[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol
Description
Its structure features a cyclopentyl ring substituted with an amino group at position 4 and two hydroxymethyl groups at positions 2 and the adjacent carbon (Fig. Key identifiers include:
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[4-amino-2-(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H15NO2/c8-7-1-5(3-9)6(2-7)4-10/h5-7,9-10H,1-4,8H2 |
InChI Key |
BNHBTMUEKKCKMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1CO)CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol typically involves the following steps:
Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.
Introduction of Functional Groups: The amino and hydroxymethyl groups are introduced through specific reactions such as amination and hydroxymethylation. These reactions often require catalysts and specific reaction conditions to ensure the correct placement of the functional groups.
Industrial Production Methods
In an industrial setting, the production of [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Condensation Reactions
The hydroxymethyl group participates in condensation reactions to form ethers or esters under mild acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Esterification | Acetic anhydride, pyridine, 25°C | Cyclopentylmethyl acetate derivative | |
| Ether Formation | Methyl iodide, K₂CO₃, DMF, 60°C | Methoxy-substituted cyclopentane analog |
Example reaction for esterification:
Oxidation Reactions
The primary alcohol (-CH₂OH) undergoes oxidation to form carboxylic acids or ketones, depending on the oxidizing agent.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | 4-Amino-2-carboxycyclopentanemethanol | N/R | |
| CrO₃ | Acetone, 0°C to RT | Ketone intermediate (epimerization) | N/R |
Mechanistic Insight :
Strong oxidizers like KMnO₄ cleave the cyclopentane ring in some cases, necessitating controlled conditions to preserve structural integrity .
Schiff Base Formation
The amino group reacts with aldehydes or ketones to form imines, enabling applications in coordination chemistry and drug design.
Example :
| Carbonyl Compound | Catalyst | Application | Source |
|---|---|---|---|
| Benzaldehyde | None | Antimicrobial agent synthesis | |
| 2-Pyridinecarboxaldehyde | Acetic acid | Metal-chelating complexes |
Nucleophilic Substitution
The hydroxymethyl group acts as a leaving group in SN2 reactions, particularly when converted to a better-leaving species (e.g., tosylate).
Example :
Key Findings :
-
Tosylation increases reactivity by 12-fold compared to the parent alcohol.
-
Steric hindrance from the cyclopentane ring slows substitution kinetics relative to linear analogs .
Reductive Amination
The amino group facilitates reductive amination with ketones, forming secondary amines.
| Ketone | Reducing Agent | Conditions | Product | Source |
|---|---|---|---|---|
| Cyclohexanone | NaBH₃CN | MeOH, pH 5 | N-Cyclohexyl derivative | |
| Acetophenone | H₂, Pd/C | EtOH, 50°C, 3 atm | N-Benzyl-substituted compound |
Optimization Note :
NaBH₃CN outperforms NaBH₄ in selectivity due to milder reaction conditions .
Acetylation and Protection
The amino group is selectively acetylated to stabilize the compound during multi-step syntheses.
Procedure :
| Protecting Group | Reagent | Deprotection Method | Source |
|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate | TFA in DCM | |
| Acetyl | Acetic anhydride | NaOH, H₂O |
Complexation with Metals
The amino and hydroxyl groups coordinate transition metals, forming complexes with catalytic or therapeutic potential.
| Metal Salt | Solvent | Complex Type | Application | Source |
|---|---|---|---|---|
| CuCl₂ | MeOH | Square-planar Cu(II) | Antioxidant activity enhancement | |
| Fe(NO₃)₃ | H₂O | Octahedral Fe(III) | MRI contrast agent research |
Radical Scavenging
The compound demonstrates antioxidant activity via hydrogen atom transfer (HAT) from the hydroxymethyl group:
Data from ABTS Assay :
Scientific Research Applications
[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol is an organic compound with the molecular formula . Characterized by an amino group and a hydroxymethyl group attached to the cyclopentane ring, this derivative of cyclopentane is of interest in medicinal chemistry and organic synthesis due to its unique chemical and biological properties. This compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Research Applications
[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol's presence of both amino and hydroxymethyl groups distinguishes it from similar compounds, allowing for diverse chemical reactivity and specific interactions in biological systems, making it a valuable compound for both research and industrial applications. Studies on the interactions of [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol with biological targets have indicated its potential role in modulating biological pathways.
(1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol (CAS 136522-35-5) is a specialized organic compound featuring a cyclopentene ring substituted with amino and hydroxyl groups . The compound's cyclopentene core provides a rigid cyclic structure that is useful for probing stereochemical and conformational properties of cyclic systems . The presence of both amino and hydroxyl functional groups on this cyclopentene skeleton allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentyl Derivatives with Amino and Hydroxymethyl Groups
(a) ((1R,2S,4R)-4-Amino-2-((triisopropylsilyl)oxy)cyclopentyl)methanol
- Molecular Formula: C₁₅H₃₃NO₂Si
- Key Features : Similar cyclopentyl backbone but includes a triisopropylsilyl (TIPS) ether group at position 2. The TIPS group enhances hydrophobicity, contrasting with the parent compound’s polar hydroxymethyl groups.
- Applications : Used in protected intermediates for organic synthesis. Safety data include irritancy (H315, H319) .
(b) ((1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)methanol
Pyridine-Based Analogues
(a) 4-Amino-2-pyridinemethanol
- Molecular Formula : C₆H₈N₂O
- Key Features: A pyridine ring replaces the cyclopentane core. The amino and hydroxymethyl groups are positioned similarly (at C4 and C2), but the aromatic pyridine ring introduces conjugation and planar rigidity.
Ethanolamine Derivatives
(a) 2-Amino-2-[4-(methylthio)phenyl]ethanol
- Molecular Formula: C₉H₁₃NO₂S
- Key Features: Ethanolamine backbone with a 4-(methylthio)phenyl substituent. The thioether and aromatic groups enhance lipophilicity compared to the cyclopentane-based target compound.
- Applications: No specific uses reported, but analogs are explored in drug discovery .
Hexanamide and Lactam Derivatives
(a) (2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide
- Molecular Formula: C₁₉H₂₉NO₃
- Key Features : Cyclopentyl group attached to a hexanamide chain. The benzyloxy group and amide functionality distinguish it from the target compound’s primary alcohol and amine groups.
Comparative Analysis Table
Biological Activity
[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by case studies and research findings.
Chemical Structure and Properties
The compound features both amino and hydroxymethyl functional groups, which contribute to its reactivity and biological interactions. Its structure can be represented as follows:
This unique combination allows for diverse interactions with biological targets, enhancing its therapeutic potential.
The biological activity of [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol is primarily attributed to its ability to interact with various receptors and enzymes. The amine group can form hydrogen bonds with active sites on proteins, potentially modulating their activity.
Key Mechanisms:
- Receptor Binding : The compound may act as an antagonist or agonist at specific receptor sites, influencing signaling pathways.
- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.
Biological Activity Overview
Research indicates that [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol exhibits several biological activities:
- Antitumor Activity : Preliminary studies show that the compound has potential antitumor effects in various cancer cell lines.
- Neuroprotective Effects : It may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems.
- Anti-inflammatory Properties : The compound has been observed to reduce inflammation markers in vitro.
Antitumor Efficacy
A study investigated the effects of [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol on the MDA-MB-231 breast cancer cell line. Results demonstrated a significant reduction in cell viability (55% decrease at 10 μM concentration over three days) compared to control groups. This suggests that the compound may inhibit tumor growth by targeting specific cellular pathways involved in proliferation .
Neuroprotective Potential
In a neuroprotection study using animal models of Alzheimer's disease, [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol was administered to assess its impact on cognitive function and neuroinflammation. The findings indicated improved cognitive performance and reduced levels of pro-inflammatory cytokines, highlighting its potential as a therapeutic agent for neurodegenerative conditions .
Comparative Analysis
To better understand the uniqueness of [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol | Amino and hydroxymethyl groups | Antitumor, neuroprotective, anti-inflammatory |
| 2-Bromoethylamine | Halogenated amine | Limited antitumor activity |
| 2-Phenethylamine | Aromatic amine | CNS stimulant effects |
Research Findings
Recent studies have focused on the structure-activity relationships (SARs) of [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol. These investigations reveal that modifications to the hydroxymethyl group can significantly alter its binding affinity and biological efficacy. For instance, derivatives with enhanced lipophilicity showed improved receptor binding profiles and increased potency against cancer cell lines .
Q & A
Q. Key Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Methanol, 48h, RT | ~83% | |
| 2 | NaBH₄, THF/ethanol | 55–83% |
Basic: How is the stereochemical purity of this compound validated?
Answer:
Chiral resolution and absolute configuration determination rely on:
- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., O-H⋯N) and weak C-H⋯π interactions stabilizing the conformation .
- NMR spectroscopy : Use methanol-d₄ as a solvent with TMS (0 ppm reference) and dimethyl fumarate as an internal standard. A 400 MHz spectrometer with a 45s pulse delay ensures accurate integration of proton environments .
Advanced: How do reaction conditions (temperature, molar ratios) optimize cyclopentanol derivative synthesis?
Answer:
Thermodynamic studies on cyclopentanol synthesis via transesterification provide insights:
- Temperature : Optimal range: 323.15–343.15 K (50–70°C). Higher temperatures risk side reactions (e.g., cyclopentene polymerization) .
- Molar ratio : Methanol to cyclopentyl acetate at 3:1–4:1 maximizes conversion (55.3%) and selectivity (99.5%) .
- Catalyst : Strong acidic cation-exchange resins (e.g., QRE-01) enhance esterification efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
